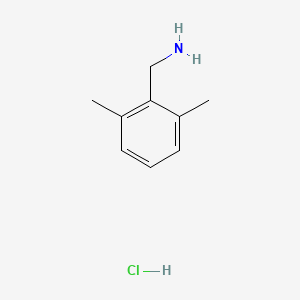

![molecular formula C15H16N2O2 B1345892 N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide CAS No. 307308-68-5](/img/structure/B1345892.png)

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (NAMPA) is a synthetic amide compound that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. NAMPA is a versatile compound that has been used for a wide range of research applications, from drug synthesis to biochemical assays. It has been used in the synthesis of a variety of drugs and has been shown to have potential therapeutic applications in the treatment of cancer and other diseases. In addition, NAMPA has been studied for its potential role in the regulation of biochemical processes, including the regulation of gene expression and cell signaling.

Applications De Recherche Scientifique

Chemoselective Synthesis and Catalysis

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide serves as an intermediate in chemoselective synthesis processes. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been achieved using Novozym 435 as a catalyst. This process involves various acyl donors, among which vinyl acetate was found to be the most effective due to its irreversible reaction and kinetically controlled synthesis. This reaction's mechanism is predicted to follow a ternary complex model with inhibition by vinyl acetate, showcasing the compound's role in facilitating selective chemical transformations (Magadum & Yadav, 2018).

Crystal Structure and Optical Properties

The compound has also been studied for its crystal structure and optical properties. Derivatives of N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide, such as B1 and B2, have been crystallized in the monoclinic structure. These derivatives exhibit significant changes in optical absorption upon interaction with OH− ions, indicating their potential use as OH− indicators. The detailed study of their crystal structures and the interaction with OH− ions contribute to the understanding of their optical properties and potential applications in sensing technologies (Wannalerse et al., 2022).

Bioactive Compound Synthesis

In pharmacological research, N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives such as N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have shown potent agonistic activity against human β3-adrenergic receptors, indicating their potential as drugs for obesity and type 2 diabetes treatment. These compounds exhibit significant hypoglycemic activity in rodent models, highlighting their relevance in developing new therapeutic agents (Maruyama et al., 2012).

Propriétés

IUPAC Name |

N-[3-(4-amino-2-methylphenoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-12(16)6-7-15(10)19-14-5-3-4-13(9-14)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJGRCJZDZXRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)

![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)

![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)

![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)

![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)

![({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid](/img/structure/B1345825.png)

![Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345828.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B1345829.png)

![1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1345830.png)

![{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1345834.png)